molecular formula C18H15N3O5S B2683153 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide CAS No. 905660-62-0

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide

Cat. No.: B2683153
CAS No.: 905660-62-0
M. Wt: 385.39
InChI Key: KRXHYILVGQPGBL-HNENSFHCSA-N
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Description

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives have emerged as privileged scaffolds in drug discovery due to their structural versatility and broad-spectrum bioactivity. The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring, enabling π-π stacking interactions and hydrogen bonding with biological targets. Early studies identified 2-arylbenzothiazoles as potent antitumor agents, with derivatives like 2-(4-aminophenyl)benzothiazole demonstrating selective cytotoxicity against breast and ovarian cancer cell lines. Modifications at the C-2 and C-6 positions of the benzothiazole ring have been shown to modulate pharmacokinetic properties, with electron-withdrawing groups enhancing metabolic stability.

The incorporation of heterocyclic moieties, such as dioxolane or pyrrolidine rings, has further expanded the therapeutic scope of benzothiazoles. For example, 7-chloroindolylbenzothiazole derivatives exhibit 69.2% analgesic efficacy by inhibiting cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) pathways. These findings underscore the scaffold’s adaptability in addressing diverse disease mechanisms.

Historical Evolution of Dioxopyrrolidinyl-Acetamide Benzothiazole Compounds

The integration of dioxopyrrolidinyl-acetamide functionalities into benzothiazole frameworks represents a strategic advancement in heterocyclic chemistry. Early synthetic efforts focused on Mannich base reactions to introduce amine-containing side chains, as seen in anti-inflammatory benzothiazole-quinazoline conjugates. The pivotal shift toward pyrrolidinone-acetamide hybrids arose from their dual capacity to enhance blood-brain barrier (BBB) penetration and provide hydrogen-bonding sites for enzyme inhibition.

Table 1: Key Structural Milestones in Dioxopyrrolidinyl-Acetamide Benzothiazole Development

Year Innovation Biological Impact
2015 Introduction of propynyl side chains Improved kinase inhibition selectivity
2019 Fusion of dioxane rings at C-6/C-7 Enhanced metabolic stability
2022 Incorporation of N-dioxopyrrolidinyl groups Dual MAO-B/BuChE inhibition

The target compound, 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-ylidene)acetamide, epitomizes this evolution. Its propynyl side chain facilitates covalent binding to cysteine residues in target proteins, while the dioxane ring reduces oxidative degradation.

Recent Advances in Heterocyclic Benzothiazole Research

Contemporary strategies emphasize multifunctional hybrids combining benzothiazoles with imides, isoquinolines, or dioxanes. For instance, benzothiazole-isoquinoline derivatives synthesized via amidation reactions exhibit dual inhibition of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), critical targets in neurodegenerative diseases. Computational docking studies reveal that the dioxopyrrolidinyl group forms hydrogen bonds with Gln206 and Ile199 in MAO-B’s active site, achieving IC~50~ values as low as 3.26 μM.

Recent synthetic breakthroughs include microwave-assisted cyclization to construct the dioxino[2,3-f]benzothiazole system, reducing reaction times from 12 hours to 30 minutes. Additionally, the introduction of propynyl substituents at C-3 enables click chemistry modifications for targeted drug delivery applications.

Significance in Drug Discovery Landscape

This compound’s structural complexity addresses three key challenges in modern pharmacology:

  • Selectivity : The dioxopyrrolidinyl-acetamide moiety confers specificity for enzymes with hydrophobic active sites, minimizing off-target effects.
  • BBB Permeability : LogP calculations for analogous compounds range from 1.8 to 2.5, indicating favorable CNS penetration.
  • Synthetic Scalability : Modular synthesis routes enable rapid diversification; for example, Sonogashira coupling installs propynyl groups in >85% yield.

Ongoing research explores its potential as a proteolysis-targeting chimera (PROTAC) warhead, leveraging the propynyl group to recruit E3 ubiquitin ligases. Such innovations position dioxopyrrolidinyl-acetamide benzothiazoles at the forefront of precision medicine.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-2-5-20-11-8-12-13(26-7-6-25-12)9-14(11)27-18(20)19-15(22)10-21-16(23)3-4-17(21)24/h1,8-9H,3-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXHYILVGQPGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC3=C(C=C2SC1=NC(=O)CN4C(=O)CCC4=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the benzothiazole moiety. The propargyl group is introduced through a coupling reaction, often using reagents such as propargyl bromide and a base like potassium carbonate. The final step involves the formation of the acetamide linkage under mild conditions, typically using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form an epoxide or a carboxylic acid.

    Reduction: The benzothiazole moiety can be reduced to form a dihydrobenzothiazole derivative.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield an epoxide or a carboxylic acid, while reduction of the benzothiazole moiety can produce a dihydrobenzothiazole derivative.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide exhibit significant cytotoxic effects against various cancer cell lines. Research suggests that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antimicrobial Properties :
    • The compound's structural motifs are believed to enhance its interaction with microbial targets. Preliminary studies show promising antimicrobial activity against both gram-positive and gram-negative bacteria . This property can be particularly valuable in the development of new antibiotics.
  • Neuroprotective Effects :
    • Investigations into neuroprotective agents have highlighted the potential of this compound to mitigate oxidative stress and inflammation in neuronal cells. This suggests a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Applications in Materials Science

  • Polymer Synthesis :
    • The incorporation of this compound into polymer matrices has been explored for creating novel materials with enhanced mechanical properties and thermal stability .
  • Optoelectronic Devices :
    • The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to facilitate charge transfer could lead to improved efficiency in these applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Antimicrobial Testing

Research conducted by International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations below 100 µg/mL .

Case Study 3: Neuroprotective Mechanisms

In a neurobiology study published in Neuroscience Letters, the compound was shown to reduce levels of reactive oxygen species (ROS) and improve cell viability in models of oxidative stress-induced neuronal damage .

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The propargyl group may play a key role in these interactions, potentially through the formation of covalent bonds with target proteins. The benzothiazole moiety may also contribute to the compound’s activity by stabilizing the protein-ligand complex.

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Effects on Benzothiazole Derivatives

  • Compound A : 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide ()
    • Molecular Weight : 353.3 g/mol vs. the target compound (estimated ~370–380 g/mol due to the propargyl group).
    • Substituents : The ethyl and difluoro groups in Compound A enhance lipophilicity (XLogP3: 1.4) compared to the propargyl group in the target compound, which may reduce solubility but increase reactivity for conjugation.
    • Polar Surface Area (TPSA) : 95.4 Ų (Compound A) vs. higher TPSA (~100–110 Ų) for the target compound due to the propargyl group’s linear geometry and additional oxygen atoms in the dioxane ring. This difference may influence membrane permeability .

Triazole-Acetamide Analogues ()

  • Compound 6b : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide
    • IR Spectroscopy : Nitro groups (1504 cm⁻¹, asymmetric stretch) and carbonyl peaks (1682 cm⁻¹) differ from the target compound’s dioxopyrrolidinyl C=O (expected ~1670–1700 cm⁻¹).
    • NMR : Aromatic protons in Compound 6b resonate at δ 7.20–8.61 ppm, whereas the target compound’s fused benzodioxothiazole system would exhibit deshielded protons (δ >7.5 ppm) due to ring current effects.

Thiazolo-Pyrimidine Derivatives ()

  • Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine
    • Melting Point : 243–246°C vs. the target compound (expected lower m.p. due to the propargyl group’s steric hindrance).
    • Solubility : Bulky substituents in 11a reduce aqueous solubility, while the target compound’s dioxane ring may enhance it slightly.
Table 1: Comparative Physicochemical Properties
Property Target Compound Compound A () Compound 6b ()
Molecular Weight (g/mol) ~375 (estimated) 353.3 404.1
XLogP3 ~1.8 (predicted) 1.4 3.2
TPSA (Ų) ~105 (predicted) 95.4 98.7
Key Functional Groups Propargyl, dioxopyrrolidinyl Ethyl, difluoro Triazole, nitro

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolidine ring : Contributes to stability and reactivity.
  • Dioxino and benzothiazole moieties : Implicated in biological interactions and activity.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of related compounds containing the 2,5-dioxopyrrolidin moiety. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a structural analog, demonstrated significant efficacy in various seizure models:

  • Maximal Electroshock (MES) Test : Showed potent protection against induced seizures.
  • Pentylenetetrazole (PTZ) Test : Effective in both acute seizure models and drug-resistant epilepsy scenarios .

The compound's mechanism includes modulation of neurotransmitter systems and inhibition of specific ion channels involved in neuronal excitability.

ADME-Tox Profile

The pharmacokinetic properties of the compound have been assessed through in vitro studies:

  • Absorption : High permeability observed in artificial membrane assays.
  • Distribution : Predicted ability to cross the blood-brain barrier (BBB), essential for central nervous system activity.
  • Metabolism : Favorable metabolic stability with minimal interaction with cytochrome P450 enzymes, indicating a low risk for drug-drug interactions .

Study 1: Efficacy in Epilepsy Models

A comprehensive study evaluated AS-1's efficacy compared to standard anticonvulsants. Results indicated that AS-1 provided broader protection across multiple seizure types with a favorable safety profile. The study utilized various animal models to simulate human epilepsy conditions and assessed behavioral changes alongside biochemical markers of neuronal stress .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress. The results demonstrated that the compound could significantly reduce markers of oxidative damage in neuronal cultures exposed to harmful agents. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticonvulsantEffective in MES and PTZ models
NeuroprotectionReduces oxidative stress markers
PharmacokineticsHigh permeability; crosses BBB
Metabolic StabilityMinimal CYP450 interactions

Table 2: Comparison with Other Anticonvulsants

CompoundEfficacy (MES Test)Efficacy (PTZ Test)Safety Profile
AS-1HighHighFavorable
Standard Drug AModerateLowModerate
Standard Drug BLowModeratePoor

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